molecular formula C6H12O6 B013574 Fructose CAS No. 57-48-7

Fructose

Cat. No.: B013574
CAS No.: 57-48-7
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Fructose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fructose has numerous applications in scientific research:

Mechanism of Action

Fructose exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Fructose is often compared with other monosaccharides like glucose and galactose, as well as disaccharides like sucrose:

    Glucose: Both are monosaccharides, but glucose is an aldohexose, while this compound is a ketohexose.

    Galactose: Another monosaccharide, galactose is less sweet than this compound and is primarily found in dairy products.

    Sucrose: A disaccharide composed of glucose and this compound.

This compound’s unique properties, such as its high sweetness and different metabolic pathway, make it distinct from other similar compounds.

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
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Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name FRUCTOSE
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name fructose
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
Record name D-Fructose
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Solubility

Solubility in water at 20 °C: good
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructose
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Fructose
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Fructose
Reactant of Route 4
Fructose
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Fructose
Reactant of Route 6
Reactant of Route 6
Fructose
Customer
Q & A

Q1: How is fructose metabolized differently from glucose?

A1: While both are simple sugars, this compound is metabolized primarily in the liver [], unlike glucose which is utilized by various tissues. This compound is readily converted into glucose, lactate, and fatty acids in the liver [, , ].

Q2: Does this compound directly contribute to fat synthesis in the liver?

A2: Yes, excess this compound consumption can directly increase fat accumulation in the liver, potentially leading to non-alcoholic fatty liver disease (NAFLD) [, , , ]. This is because this compound is efficiently converted to precursors for fat synthesis in the liver [].

Q3: Does this compound affect insulin sensitivity?

A3: Studies suggest that high this compound intake can lead to decreased insulin sensitivity, a key factor in developing type 2 diabetes [, , ]. This is attributed to this compound's unique metabolic pathway and its impact on liver function [, ].

Q4: What is the role of this compound 2,6-bisphosphate in this compound metabolism?

A4: this compound 2,6-bisphosphate is a crucial regulator of this compound metabolism, particularly in gluconeogenesis []. It inhibits this compound 1,6-bisphosphatase, an enzyme crucial for glucose production, and stimulates pyrophosphate:this compound 6-phosphate phosphotransferase, influencing the balance between this compound 1,6-bisphosphate and this compound 6-phosphate [].

Q5: Are there alternative pathways for this compound metabolism in bacteria?

A5: Yes, research on Bacillus subtilis indicates the existence of two pathways for this compound metabolism, one involving this compound phosphotransferase and another using fructokinase []. Additionally, studies on Spirillum itersonii found that it utilizes a carrier-mediated transport system for this compound uptake, followed by its catabolism through the glycolytic pathway [].

Q6: What is hereditary this compound intolerance (HFI)?

A6: HFI is a rare genetic disorder caused by a deficiency in the enzyme aldolase B, preventing the proper breakdown of this compound [, ]. This leads to the accumulation of toxic metabolites, causing symptoms like nausea, vomiting, and liver damage upon this compound ingestion [, ].

Q7: How is HFI diagnosed and managed?

A7: HFI diagnosis involves genetic testing and monitoring symptoms after this compound ingestion. Treatment primarily focuses on a strict this compound, sucrose, and sorbitol-free diet [].

Q8: Can this compound be malabsorbed even without HFI?

A8: Yes, this compound malabsorption occurs when the capacity of the transporter protein GLUT5, responsible for this compound absorption in the small intestine, is overwhelmed []. This can lead to gastrointestinal symptoms like bloating, cramps, and diarrhea [].

Q9: How does this compound feeding affect rats?

A9: Studies show that this compound feeding in rats can lead to various metabolic disturbances, including:

  • Hyperglycemia and Insulin Resistance: this compound can disrupt glucose homeostasis, leading to elevated blood sugar levels and decreased insulin sensitivity [, , , , ].
  • Dyslipidemia: Excess this compound can elevate blood triglyceride levels, potentially contributing to cardiovascular disease [, , , , ].
  • Hepatic Steatosis: this compound promotes fat accumulation in the liver, increasing the risk of NAFLD [, , , ].
  • Oxidative Stress: this compound metabolism can generate reactive oxygen species, leading to oxidative stress and cellular damage [, ].

Q10: Does this compound consumption impact specific tissues differently?

A10: Yes, this compound consumption has been shown to have depot-specific effects on adipose tissue development and lipoprotein lipase activity in rats []. For instance, this compound consumption has been linked to hyperplasia and hypertrophy in retroperitoneal and dorsal fat pads, while epididymal fat pads remained relatively unaffected [].

Q11: How can this compound consumption be measured?

A11: Apart from dietary recall and food diaries, researchers use biomarkers like urinary sucrose and this compound levels to estimate this compound consumption []. These biomarkers offer a more objective measure of this compound intake [].

Q12: Can this compound metabolism be studied in vitro?

A12: Yes, researchers use various in vitro models, such as isolated perfused pancreas [] and liver cells (HepG2) [], to study specific aspects of this compound metabolism and its effects on cellular function.

Q13: What is the role of NMR spectroscopy in this compound research?

A13: 31P-NMR spectroscopy has been instrumental in identifying transient intermediates in the this compound 2,6-bisphosphatase reaction, providing insights into its reaction mechanism [].

Q14: Can this compound be used in fermentation processes?

A14: Yes, certain yeast strains, like Saccharomyces cerevisiae ATCC 36858 and 36859, exhibit selective fermentation of this compound, enabling the production of concentrated this compound syrups and ethanol [, ]. This highlights the potential of utilizing this compound-rich feedstocks for biofuel production.

Q15: Does this compound affect starch properties?

A15: Research indicates that sugars, including this compound, influence the gelatinization and retrogradation of starches like corn and tapioca starch []. The presence of sugars generally increases the gelatinization temperatures and enthalpy of starches [].

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